Cerebrovascular Cytoprotection: Superior Reduction of Infarct Size vs. Nimodipine and Others
In a rat model of embolic stroke (unilateral middle cerebral artery occlusion), isradipine demonstrated significantly greater cytoprotective efficacy compared to several other calcium antagonists. Dose-response curves for infarct size reduction were generated for multiple compounds [1].
| Evidence Dimension | Reduction in Infarct Size |
|---|---|
| Target Compound Data | 50% to 60% reduction at 2.5 mg/kg (s.c.) |
| Comparator Or Baseline | Nimodipine: 30% to 40% reduction at 5 mg/kg (s.c.) |
| Quantified Difference | Isradipine achieved a 20-30 percentage point greater reduction in infarct size at a 2-fold lower dose. |
| Conditions | Rat model of embolic stroke; infarct size measured by MRI; subcutaneous administration. |
Why This Matters
This demonstrates a superior efficacy and potency for isradipine in a preclinical model of cerebral ischemia, a key differentiator for research applications in neuroprotection and stroke.
- [1] Sauter A, et al. Cerebrovascular, biochemical, and cytoprotective effects of isradipine in laboratory animals. Am J Med. 1989;86(4A):134-146. View Source
